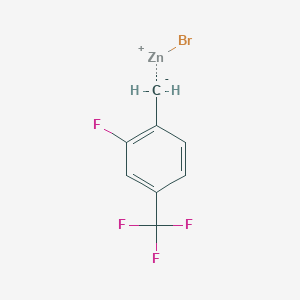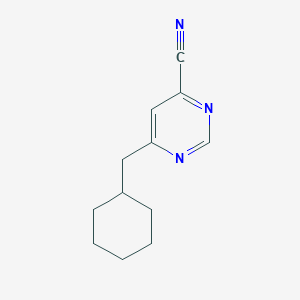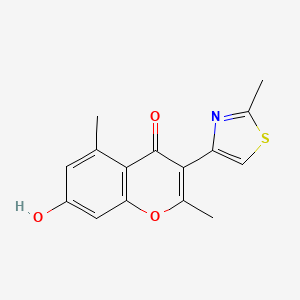
(2-Fluoro-4-(trifluoromethyl)benZyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluoro-4-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of both fluoro and trifluoromethyl groups imparts unique reactivity and stability to the compound, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-4-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-4-(trifluoromethyl)benzyl) bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−fluoro−4−(trifluoromethyl)benzyl)bromide+Zn→(2−fluoro−4−(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-4-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is often used due to its ability to stabilize the organozinc reagent.
Bases: Bases like potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
(2-fluoro-4-(trifluoromethyl)benzyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-fluoro-4-(trifluoromethyl)benzyl)zinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in cross-coupling reactions, the organozinc intermediate reacts with a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (2-fluoro-4-(trifluoromethyl)phenyl)zinc bromide
- (2-fluoro-4-(trifluoromethyl)benzyl)magnesium bromide
Uniqueness
Compared to similar compounds, (2-fluoro-4-(trifluoromethyl)benzyl)zinc bromide offers unique reactivity due to the presence of both fluoro and trifluoromethyl groups. These groups enhance the stability and reactivity of the organozinc reagent, making it particularly useful in challenging synthetic transformations.
Properties
Molecular Formula |
C8H5BrF4Zn |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
bromozinc(1+);2-fluoro-1-methanidyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-2-3-6(4-7(5)9)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
WBZFDBZLAXDVLB-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)C(F)(F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14875913.png)

![Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14875916.png)
![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14875923.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide](/img/structure/B14875951.png)
![3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B14875968.png)
![Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14875970.png)
